molecular formula C18H22F2N4O B7171997 N-(2,4-difluorophenyl)-2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]propanamide

N-(2,4-difluorophenyl)-2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]propanamide

Cat. No.: B7171997
M. Wt: 348.4 g/mol
InChI Key: HUXZFVPVKGPSDZ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a difluorophenyl group, a pyrazolyl group, and a piperidinyl group attached to a propanamide backbone

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N4O/c1-12-9-21-24(10-12)15-4-3-7-23(11-15)13(2)18(25)22-17-6-5-14(19)8-16(17)20/h5-6,8-10,13,15H,3-4,7,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXZFVPVKGPSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2CCCN(C2)C(C)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Intermediate: Starting with a suitable piperidine derivative, the compound is functionalized to introduce the pyrazolyl group.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction.

    Amide Bond Formation: The final step involves the formation of the amide bond by reacting the intermediate with a propanoyl chloride derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The difluorophenyl and pyrazolyl groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the aromatic ring or the pyrazolyl moiety.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]propanamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity. The difluorophenyl and pyrazolyl groups may play a crucial role in binding to the target site, while the piperidinyl group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]acetamide: Similar structure but with an acetamide backbone.

    N-(2,4-difluorophenyl)-2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]butanamide: Similar structure but with a butanamide backbone.

Uniqueness

N-(2,4-difluorophenyl)-2-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the difluorophenyl group can enhance its metabolic stability and binding affinity to certain biological targets.

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